Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide
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Overview
Description
O-AcetylSilodosin is a derivative of Silodosin, a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound is known for its ability to relax smooth muscle tissue in the bladder and prostate, thereby improving urinary symptoms associated with BPH .
Preparation Methods
The synthesis of O-AcetylSilodosin involves multiple steps to achieve high optical purity. One method includes the separation of enantiomers in a racemic mixture, followed by crystallization to improve optical purity up to 99.9% enantiomeric excess . Industrial production methods often involve the use of protecting groups and specific reaction conditions to ensure the desired optical activity and purity .
Chemical Reactions Analysis
O-AcetylSilodosin undergoes various chemical reactions, including hydrolysis, especially under acidic or basic conditions. Common reagents used in these reactions include acids and bases that facilitate the removal of O-acetyl groups. The major products formed from these reactions are typically the deacetylated forms of the compound.
Scientific Research Applications
O-AcetylSilodosin has several scientific research applications. In chemistry, it is used to study the effects of alpha-1 adrenergic receptor antagonists. In biology and medicine, it is utilized to understand its role in treating BPH and its potential effects on other smooth muscle tissues . Additionally, its unique properties make it a subject of interest in drug development and pharmacological research .
Mechanism of Action
The mechanism of action of O-AcetylSilodosin involves its selective binding to alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which is predominantly found in the prostate and bladder neck . By blocking these receptors, O-AcetylSilodosin relaxes smooth muscle tissue, thereby alleviating symptoms of BPH and improving urinary flow .
Comparison with Similar Compounds
O-AcetylSilodosin is unique compared to other alpha-1 adrenergic receptor antagonists due to its high selectivity for the alpha-1A subtype . Similar compounds include Tamsulosin and Alfuzosin, which also target alpha-1 adrenergic receptors but with varying degrees of selectivity and side effect profiles . O-AcetylSilodosin’s high selectivity reduces the likelihood of cardiovascular side effects, making it a preferred choice for patients with BPH .
Properties
IUPAC Name |
3-[7-carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWICOMVSJHYADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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